N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid

Description

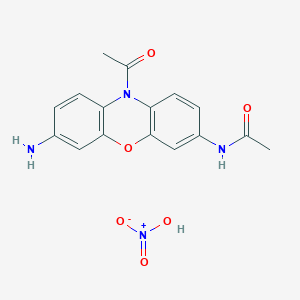

N-(10-Acetyl-7-aminophenoxazin-3-yl)acetamide; nitric acid is a complex organic compound featuring a phenoxazine core substituted with acetyl and acetamide groups, paired with nitric acid. Phenoxazine derivatives are notable for their applications in medicinal chemistry, materials science, and as fluorescent probes due to their planar aromatic structure and electron-rich nature . The acetyl and acetamide substituents likely enhance solubility and modulate electronic properties, while the nitric acid component may stabilize the compound as a salt or influence its reactivity in biological systems.

Properties

CAS No. |

651006-13-2 |

|---|---|

Molecular Formula |

C16H16N4O6 |

Molecular Weight |

360.32 g/mol |

IUPAC Name |

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid |

InChI |

InChI=1S/C16H15N3O3.HNO3/c1-9(20)18-12-4-6-14-16(8-12)22-15-7-11(17)3-5-13(15)19(14)10(2)21;2-1(3)4/h3-8H,17H2,1-2H3,(H,18,20);(H,2,3,4) |

InChI Key |

BXFSYPJHTXJIJQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)N(C3=C(O2)C=C(C=C3)N)C(=O)C.[N+](=O)(O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide typically involves the reaction of 10-acetyl-7-aminophenoxazin-3-yl with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as magnesium nitrate, to facilitate the formation of the amide bond . The reaction conditions include maintaining a temperature of around 70°C and stirring the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through crystallization and filtration techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenation using bromine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of various heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe in biological imaging.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the production of dyes and pigments due to its chromophoric properties.

Mechanism of Action

The mechanism of action of N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Phenothiazine Derivatives

The phenothiazine analog 10-[(4-Nitrophenyl)ethynyl]-10H-phenothiazine () shares a tricyclic aromatic system but replaces the oxygen atom in phenoxazine with sulfur. Key comparisons include:

- Substituent Influence : The nitro group in ’s compound introduces strong electron-withdrawing effects, contrasting with the acetyl/acetamide groups in the target compound, which are moderately electron-withdrawing. This difference may impact charge distribution and intermolecular interactions .

- Conformational Stability : Torsion angles in (e.g., C16–C17–C18–N2 = -176.7°) suggest a planar conformation, which could enhance π-π stacking. The target compound’s substituents may enforce similar rigidity .

Thiazolidinone-Acetamide Hybrids

Compounds such as N-(2-(substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides () share acetamide functionalities but differ in core structure:

- Core Heterocycles: Thiazolidinone () vs. phenoxazine (target compound).

- Synthetic Routes: employs mercaptoacetic acid and ZnCl₂ under reflux, whereas the target compound’s synthesis likely involves acetylation of a phenoxazine precursor. The latter may require milder conditions due to the sensitivity of the phenoxazine ring .

Bioactive Acetamide Derivatives

N-(4-Hydroxy-2-methoxyphenyl)-acetamide () is a simpler acetamide with a phenolic ring. Comparisons include:

- Bioactivity: ’s compound showed weak cytotoxicity (IC₅₀ >10 μM) against cancer cell lines. The target compound’s phenoxazine core may enhance bioactivity due to improved DNA intercalation or enzyme inhibition .

- Solubility and Lipophilicity: The phenolic hydroxyl and methoxy groups in increase hydrophilicity, while the target compound’s acetyl groups may balance lipophilicity for membrane permeability .

Data Tables

Table 1: Structural and Electronic Comparison

Research Implications and Gaps

- Structural Optimization: The phenoxazine core offers a scaffold for tuning electronic properties via substituents like nitro or methoxy groups (as seen in and ) .

- Bioactivity Screening: No data exists for the target compound’s biological activity. Prioritizing assays against cancer cell lines (cf. ) or microbial targets is recommended.

- Synthetic Challenges : The nitric acid component’s role (counterion vs. reactive intermediate) requires clarification through crystallographic or spectroscopic studies.

Biological Activity

N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide;nitric acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and effects on various biological systems.

Synthesis and Characterization

The synthesis of this compound involves several steps, typically starting from commercially available precursors. The characterization of the compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm the structure and purity.

Antimicrobial Activity

Research indicates that compounds similar to N-(10-acetyl-7-aminophenoxazin-3-yl)acetamide exhibit significant antimicrobial properties. For instance, studies have shown that phenoxazine derivatives possess antibacterial activity against various strains of bacteria, including Escherichia coli and Staphylococcus aureus. The mechanism is believed to involve disruption of bacterial cell membranes and interference with metabolic pathways.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 50 µg/mL |

| Similar Phenoxazine Derivative | S. aureus | 30 µg/mL |

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of the compound. Results indicate that at lower concentrations, this compound exhibits minimal toxicity towards mammalian cell lines, suggesting a favorable therapeutic index.

The biological activity of this compound can be attributed to its ability to interact with cellular components. Studies suggest that it may induce oxidative stress in microbial cells, leading to cell death. Additionally, its structural features allow for intercalation into DNA, potentially disrupting replication processes.

Case Studies

- Antibacterial Efficacy : A study conducted on various phenoxazine derivatives demonstrated that modifications in the acetamide group significantly enhanced antibacterial activity. The study highlighted that this compound showed promising results against resistant strains.

- Cytotoxicity in Cancer Cells : Another investigation focused on the cytotoxic effects of this compound on cancer cell lines revealed that it selectively induces apoptosis in malignant cells while sparing normal cells, indicating its potential as a chemotherapeutic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.